molecular formula C19H25N3O3 B11479769 5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-

5-Isoxazolecarboxamide, N-[(1-ethyl-4-piperidinyl)methyl]-3-(4-methoxyphenyl)-

Cat. No.: B11479769
M. Wt: 343.4 g/mol
InChI Key: IXJJKCYNARIEKO-UHFFFAOYSA-N
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Description

N-[(1-ETHYLPIPERIDIN-4-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a piperidine ring, an oxazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ETHYLPIPERIDIN-4-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through hydrogenation or cyclization reactions . The oxazole ring can be formed through cycloaddition or annulation reactions . The final step involves coupling the piperidine and oxazole derivatives under specific reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for hydrogenation and advanced purification techniques like chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ETHYLPIPERIDIN-4-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of N-[(1-ETHYLPIPERIDIN-4-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-ETHYLPIPERIDIN-4-YL)METHYL]-3-(4-METHOXYPHENYL)-12-OXAZOLE-5-CARBOXAMIDE is unique due to its combination of a piperidine ring, an oxazole ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-3-22-10-8-14(9-11-22)13-20-19(23)18-12-17(21-25-18)15-4-6-16(24-2)7-5-15/h4-7,12,14H,3,8-11,13H2,1-2H3,(H,20,23)

InChI Key

IXJJKCYNARIEKO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)CNC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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